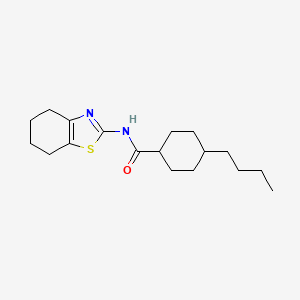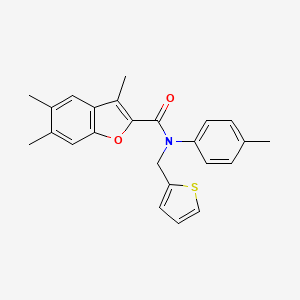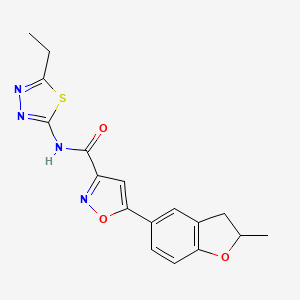![molecular formula C21H24N4O3 B14985592 N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B14985592.png)
N-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, which includes a benzodiazole core and a furan-2-carboxamide moiety, contributes to its distinctive chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the Benzodiazole Core: This step involves the cyclization of appropriate precursors to form the benzodiazole ring. Common reagents used in this step include o-phenylenediamine and carboxylic acids or their derivatives.
Introduction of the Azepane Moiety: The azepane ring is introduced through nucleophilic substitution reactions, often involving azepane derivatives and suitable electrophiles.
Attachment of the Furan-2-Carboxamide Group: This step involves the coupling of the benzodiazole-azepane intermediate with furan-2-carboxylic acid or its derivatives under appropriate reaction conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s pharmacological potential has been explored, particularly in the development of new therapeutic agents.
Industry: Its chemical properties make it suitable for use in various industrial applications, such as the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity and leading to various biological effects.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.
Modulation of Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular behavior and function.
Comparaison Avec Des Composés Similaires
N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Furanylfentanyl: Both compounds contain a furan-2-carboxamide moiety, but differ in their core structures and pharmacological properties.
Benzodiazole Derivatives: The compound shares structural similarities with other benzodiazole derivatives, but its unique combination of functional groups sets it apart.
These comparisons highlight the uniqueness of N-({1-[2-(AZEPAN-1-YL)-2-OXOETHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)FURAN-2-CARBOXAMIDE and its potential advantages in various applications.
Propriétés
Formule moléculaire |
C21H24N4O3 |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-[[1-[2-(azepan-1-yl)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H24N4O3/c26-20(24-11-5-1-2-6-12-24)15-25-17-9-4-3-8-16(17)23-19(25)14-22-21(27)18-10-7-13-28-18/h3-4,7-10,13H,1-2,5-6,11-12,14-15H2,(H,22,27) |
Clé InChI |
UXWIFANGSBVKJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B14985514.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B14985519.png)
![5,6-Dimethyl-4-(3-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B14985524.png)



![2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B14985537.png)

![N-(3-chloro-2-methylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B14985554.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{1-[(4-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B14985568.png)
![2-(4-methylphenoxy)-N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]acetamide](/img/structure/B14985582.png)
![N-[2-(piperidin-1-ylmethyl)-1-propyl-1H-benzimidazol-5-yl]pentanamide](/img/structure/B14985600.png)
![1-{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol](/img/structure/B14985601.png)
![1-[(4-methylbenzyl)sulfonyl]-N-pentylpiperidine-4-carboxamide](/img/structure/B14985605.png)
